5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol
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Overview
Description
5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol typically involves the Paal–Knorr reaction, where 1,2,5-oxadiazole-3,4-diamine reacts with 2,5-hexanedione in acetic acid (AcOH) to form the desired pyrrole derivative . The reaction conditions include heating the mixture at a specific temperature to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrrole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Exhibits antibacterial and antitubercular properties.
Uniqueness
5-(2,5-Dimethyl-1H-pyrrol-1-yl)quinolin-8-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
15462-71-2 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H14N2O/c1-10-5-6-11(2)17(10)13-7-8-14(18)15-12(13)4-3-9-16-15/h3-9,18H,1-2H3 |
InChI Key |
RKPVQGRTUZTWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C3C=CC=NC3=C(C=C2)O)C |
Origin of Product |
United States |
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